4-(2H-1,2,3-Triazol-2-yl)aniline
Overview
Description
4-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound with the molecular formula C8H8N4 It is a derivative of aniline, where the aniline ring is substituted with a 1,2,3-triazole ring at the para position
Mechanism of Action
Target of Action
4-(2H-1,2,3-Triazol-2-yl)aniline is a compound that contains a triazole ring, which is known to exhibit broad biological activities Compounds containing a triazole ring have been reported to interact with various enzymes and receptors . For instance, some 1,2,3-triazole analogs have been found to inhibit carbonic anhydrase-II enzyme .
Mode of Action
The triazole ring in the compound is known to facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For example, the 1,2,3-triazole ring has been reported to produce anti-ChE activity by inhibiting both AChE and BuChE activities .
Biochemical Pathways
Compounds containing a triazole ring have been reported to have important application value in various fields, such as agrochemistry and material chemistry . They have been found to induce broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .
Pharmacokinetics
The unique structure of the triazole ring is known to contribute to its stability against metabolic degradation , which could potentially impact its bioavailability.
Result of Action
Compounds containing a triazole ring have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
The stability of the triazole ring against metabolic degradation suggests that it may be relatively stable in various biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the 1,2,3-triazole ring. The general reaction conditions include:
Solvent: Commonly used solvents include water, ethanol, or a mixture of both.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalyst: Copper(I) sulfate or copper(I) bromide, often in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods
Industrial production methods for 4-(2H-1,2,3-Triazol-2-yl)aniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,2,3-Triazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2H-1,2,3-Triazol-2-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-(2H-1,2,3-Triazol-2-yl)aniline can be compared with other similar compounds, such as:
1,2,3-Triazole: A basic triazole ring without any substituents.
4-(1H-1,2,4-Triazol-1-yl)aniline: A similar compound with a different triazole ring structure.
4-(2H-1,2,3-Triazol-2-yl)-2-(trifluoromethyl)aniline: A derivative with a trifluoromethyl group, which can enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
4-(triazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNCYKUQDUNHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573529 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-34-6 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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